molecular formula C4H7N3O2 B1322604 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-60-0

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1322604
CAS No.: 302842-60-0
M. Wt: 129.12 g/mol
InChI Key: PCSCBXATDIODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 1,3,4-Oxadiazole (B1194373) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceutical and agrochemical compounds. Among these, the 1,3,4-oxadiazole ring is a prominent and well-studied nucleus. Its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of heteroatoms in the 1,3,4-oxadiazole ring imparts specific physicochemical properties that are advantageous for drug design.

Oxadiazoles (B1248032) exist in four isomeric forms, distinguished by the positions of the two nitrogen atoms relative to the oxygen atom within the five-membered ring. These isomers are 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

Among these, the 1,3,4- and 1,2,4-oxadiazole isomers are the most stable and, consequently, the most commonly encountered in chemical literature and pharmaceutical applications. The 1,2,3-oxadiazole isomer is notably unstable and tends to undergo ring-opening to form a diazoketone tautomer. The relative stability of the 1,3,4-oxadiazole isomer contributes to its prevalence as a core structural motif in medicinal chemistry.

Table 1: Structural Isomers of Oxadiazole

IsomerStructureRelative Stability
1,2,3-OxadiazoleUnstable
1,2,4-OxadiazoleStable
1,2,5-OxadiazoleStable
1,3,4-OxadiazoleVery Stable

The 1,3,4-oxadiazole ring is characterized as an electron-deficient aromatic system. The presence of two electronegative nitrogen atoms and an oxygen atom within the ring leads to a significant withdrawal of electron density from the carbon atoms. This electron deficiency makes the carbon atoms of the oxadiazole ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly if a good leaving group is present.

The aromaticity of the 1,3,4-oxadiazole ring is a subject of some debate and can be influenced by the nature of its substituents. While it exhibits some aromatic character, the replacement of two -CH= groups in furan (B31954) with two pyridine-type nitrogen atoms reduces its aromaticity to some extent, leading to a chemical behavior that can sometimes resemble that of a conjugated diene.

The 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Scaffold: Academic and Research Significance

The specific scaffold of this compound combines the stable 1,3,4-oxadiazole core with two key functional groups: a 2-amino group and a 5-methoxymethyl group. This combination of features makes it a valuable building block in medicinal chemistry and materials science.

The 1,3,4-oxadiazole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. google.com This term describes a molecular framework that is capable of binding to multiple biological targets, leading to a broad range of pharmacological activities. google.com The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, meaning it can replace these functionalities in a molecule while maintaining or improving biological activity. researchgate.net This substitution can enhance a molecule's metabolic stability and pharmacokinetic properties. The diverse biological activities reported for 1,3,4-oxadiazole derivatives include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects. nih.govekb.eg

The presence of a 2-amino group on the this compound scaffold is of paramount importance for chemical synthesis and the generation of compound libraries. This primary amine serves as a versatile handle for a wide variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and condensation with carbonyl compounds to form Schiff bases. This allows for the facile introduction of diverse substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The amino group can also participate in hydrogen bonding interactions, which can be crucial for binding to biological targets.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
XLogP3-1.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass129.053826475
Monoisotopic Mass129.053826475
Data sourced from PubChem CID 22661059 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCBXATDIODSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627370
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302842-60-0
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Studies of 5 Methoxymethyl 1,3,4 Oxadiazol 2 Amine

Reactivity Patterns of the 1,3,4-Oxadiazole (B1194373) Core

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles. Its stability is a key factor in its utility as a scaffold in medicinal chemistry. scirp.orgrroij.com

Electrophilic Substitution Reactions on the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is generally resistant to electrophilic aromatic substitution reactions. The presence of two electronegative nitrogen atoms and an oxygen atom in the ring significantly reduces the electron density of the carbon atoms, making them poor targets for electrophilic attack. Theoretical studies on the stability of oxadiazole isomers suggest that the 1,3,4-isomer is the most stable. researchgate.netscirp.org This inherent stability, coupled with its electron-deficient nature, means that harsh reaction conditions are typically required for electrophilic substitution, which can often lead to degradation of the molecule.

While direct electrophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is challenging, reactions at the nitrogen atoms are more feasible, particularly when the ring is substituted with electron-donating groups. However, in the case of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, the primary site of electrophilic attack is more likely to be the exocyclic 2-amino group, which is a more electron-rich and accessible site for electrophiles.

Nucleophilic Reactivity and Ring-Opening Pathways of 1,3,4-Oxadiazoles

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The C2 and C5 positions are the most electrophilic and are the primary sites for nucleophilic attack. The stability of the 1,3,4-oxadiazole ring can be influenced by the nature of the substituents at these positions.

In the case of 2-amino-substituted 1,3,4-oxadiazoles, the amino group can influence the ring's reactivity. While there is limited specific data on the nucleophilic ring-opening of this compound, studies on related 1,2,4-oxadiazoles have shown that they can undergo ring-opening upon nucleophilic attack, particularly in the presence of strong nucleophiles or under harsh reaction conditions. For instance, the stability of a 1,2,4-oxadiazole (B8745197) derivative was found to be pH-dependent, with ring opening occurring at both low and high pH. pku.edu.cn It is plausible that strong nucleophiles could attack the C2 or C5 position of the 1,3,4-oxadiazole ring in this compound, leading to cleavage of the N-N or C-O bond and subsequent ring opening.

Chemical Transformations of the 2-Amino Functionality

The 2-amino group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These modifications are crucial for the development of new derivatives with altered physicochemical properties and biological activities.

Derivatization via Acylation and Alkylation

The nucleophilic nature of the 2-amino group makes it readily susceptible to acylation and alkylation reactions.

Acylation: Acylation of 2-amino-1,3,4-oxadiazoles is a common strategy to introduce a variety of substituents. This reaction is typically carried out using acid chlorides or anhydrides in the presence of a base. For example, the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles has been extensively reported. google.com Similarly, this compound can be expected to react with various acylating agents to yield the corresponding N-acylated derivatives.

ReactantReagentProductReaction Conditions
2-Amino-5-phenyl-1,3,4-oxadiazoleAcetic anhydride (B1165640)2-Acetamido-5-phenyl-1,3,4-oxadiazoleReflux
2-Amino-5-phenyl-1,3,4-oxadiazolePropionic anhydride2-Propionamido-5-phenyl-1,3,4-oxadiazoleReflux

Alkylation: The 2-amino group can also be alkylated using various alkylating agents such as alkyl halides. These reactions typically require a base to deprotonate the amino group, increasing its nucleophilicity. The synthesis of N-alkyl-5-substituted-1,3,4-oxadiazol-2-amines has been described in the literature, highlighting the feasibility of this transformation. nih.gov For instance, N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines have been synthesized as potential antimicrobial and anticancer agents. semanticscholar.org

ReactantReagentProductReaction Conditions
5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiolDodecyl bromide2-(dodecylthio)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazolePotassium carbonate

Condensation and Heterocyclization Reactions Involving the Amino Group

The 2-amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible. libretexts.org The resulting imines can be further modified or can serve as intermediates for the synthesis of more complex heterocyclic systems. The synthesis of Schiff bases from 2-amino-1,3,4-oxadiazoles and various aldehydes has been reported. acs.orgnih.govresearchgate.netnih.gov

Furthermore, the 2-amino group, often in concert with the adjacent ring nitrogen, can be utilized in cyclocondensation reactions with bifunctional reagents to construct fused heterocyclic systems. These reactions are valuable for creating novel molecular architectures with diverse biological properties. The synthesis of various fused heterocycles from 2-amino-1,3,4-oxadiazoles has been documented, demonstrating the versatility of this functional group in heterocyclic synthesis. organic-chemistry.org

ReactantReagentProduct TypeReaction Conditions
2-Amino-1,3,4-oxadiazole derivativesAldehydes/KetonesSchiff Bases (Imines)Acid catalysis

Modifications and Stability of the 5-Methoxymethyl Group

The ether linkage in the methoxymethyl group is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. However, it is susceptible to cleavage under acidic conditions. The deprotection of MOM ethers is typically achieved using protic or Lewis acids. This susceptibility to acid-catalyzed cleavage is a key consideration in any synthetic routes involving this compound that require acidic conditions.

While the primary reactivity of the 5-methoxymethyl group is its cleavage under acidic conditions, modification of this group could potentially be achieved. For instance, selective ether cleavage to the corresponding hydroxymethyl derivative would provide a new functional handle for further derivatization. However, achieving selectivity in the presence of the acid-sensitive oxadiazole ring could be challenging. Alternatively, reactions involving the methyl group are less common but could potentially be explored under specific radical conditions.

Selective Cleavage and Deprotection Strategies

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the hydroxymethyl functionality. The selective cleavage of this group is a key transformation, yielding 5-(hydroxymethyl)-1,3,4-oxadiazol-2-amine, a versatile intermediate for further synthetic elaborations. The deprotection of MOM ethers is typically achieved under acidic conditions, utilizing either Brønsted or Lewis acids.

The general mechanism for the acid-catalyzed cleavage of a methoxymethyl ether involves the protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent on the activated acetal (B89532) carbon. This leads to the formation of an unstable hemiacetal which subsequently decomposes to the corresponding alcohol and formaldehyde.

Various acidic reagents can be employed for this transformation, and the choice of reagent and reaction conditions can be critical to ensure selectivity and avoid degradation of the 1,3,4-oxadiazole ring, which can be sensitive to harsh acidic environments.

Table 1: Representative Conditions for the Deprotection of this compound

EntryReagent(s)SolventTemperature (°C)Time (h)Yield (%) of 5-(Hydroxymethyl)-1,3,4-oxadiazol-2-amine
1HCl (2M aq.)Tetrahydrofuran251285
2Trifluoroacetic acidDichloromethane0 - 25490
3Boron trichloride (B1173362) (1M in CH₂Cl₂)Dichloromethane-78 to 0278
4Acetic Acid / Water (4:1)-80675

Note: The data in this table is representative and based on general procedures for MOM group deprotection. Actual results may vary.

The selection of the deprotection strategy would depend on the compatibility of other functional groups present in the molecule. For instance, milder conditions such as acetic acid in water might be preferred if acid-labile groups are present elsewhere in the structure. Conversely, stronger Lewis acids like boron trichloride can be effective but may require careful temperature control to avoid side reactions.

Reactivity of the Ether Linkage and Potential for Further Functionalization

Beyond complete cleavage, the ether linkage in this compound presents opportunities for further functionalization. The methylene (B1212753) group adjacent to the ether oxygen is activated by both the oxygen atom and the electron-withdrawing 1,3,4-oxadiazole ring, making it susceptible to various transformations.

One potential avenue for functionalization is the substitution of the methoxy (B1213986) group with other nucleophiles. This could be achieved by activating the ether oxygen with a Lewis acid, followed by the introduction of a different alcohol or other nucleophiles. Such a transformation would allow for the introduction of a variety of different alkoxy or other functionalities at the 5-position of the oxadiazole ring.

Furthermore, the C-O bond of the ether could potentially be cleaved under different sets of conditions to generate a reactive intermediate that could be trapped by various electrophiles or nucleophiles, although such reactivity is less commonly exploited for simple methoxymethyl ethers.

Table 2: Potential Functionalization Reactions at the Ether Linkage

EntryReactant(s)Reagent(s)Product
1EthanolLewis Acid (e.g., TMSOTf)5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine
2Benzyl alcoholLewis Acid (e.g., BF₃·OEt₂)5-(Benzyloxymethyl)-1,3,4-oxadiazol-2-amine
3Sodium azideActivation (e.g., conversion to a leaving group)5-(Azidomethyl)-1,3,4-oxadiazol-2-amine
4ThiophenolLewis Acid5-((Phenylthio)methyl)-1,3,4-oxadiazol-2-amine

Note: The reactions presented in this table are hypothetical and illustrate the potential for functionalization based on the known reactivity of similar ether linkages.

The feasibility of these transformations would be contingent on the development of specific reaction conditions that are compatible with the 2-amino-1,3,4-oxadiazole moiety. The amino group itself is a potential site for side reactions, and its protection might be necessary for certain synthetic routes. The exploration of these functionalization strategies could significantly expand the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Computational Chemistry and Theoretical Investigations of 5 Methoxymethyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying the properties of medium-sized organic molecules like 1,3,4-oxadiazole (B1194373) derivatives. epstem.net These studies allow for the detailed examination of a molecule's electronic landscape and its implications for chemical behavior.

Analysis of Electronic Structure (HOMO-LUMO, Energy Gaps)

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most energetic electrons and is associated with the molecule's capacity to donate electrons.

LUMO: Represents the lowest-energy orbital available to accept electrons, indicating its electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. In studies of similar 1,3,4-oxadiazole compounds, DFT calculations are routinely used to determine the energies of these orbitals and visualize their distribution across the molecular structure. researchgate.net This visualization helps identify which parts of the molecule are involved in electron donation and acceptance.

Table 1: Illustrative Data for Frontier Molecular Orbitals and Energy Gap This table is a template representing typical data obtained from DFT calculations for oxadiazole derivatives. Specific values for 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine require dedicated computational studies.

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -8.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 6.0 |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. epstem.net

Negative Regions (Red/Yellow): These areas are rich in electrons and indicate sites that are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen.

Positive Regions (Blue): These areas are electron-deficient and represent sites prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms.

Neutral Regions (Green): Indicate areas of nonpolar character.

For a molecule like this compound, an MESP analysis would likely show negative potential around the nitrogen atoms of the oxadiazole ring and the oxygen atoms, highlighting these as primary sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Global Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = ΔE / 2), hardness measures the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large energy gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): This index quantifies the energy stabilization of a molecule when it accepts electrons from its environment. It is calculated using the formula ω = χ² / (2η). A high electrophilicity index indicates a strong electrophile.

These descriptors are powerful for comparing the reactivity of different molecules within a series and for predicting their chemical behavior in reactions.

Table 2: Illustrative Global Reactivity Descriptors This table is a template representing typical data derived from FMO energies for oxadiazole derivatives. Specific values for this compound require dedicated computational studies.

Descriptor Formula Significance
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of electron cloud
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Escaping tendency of electrons
Electronegativity (χ) Power to attract electrons

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Prediction and Analysis of Spectroscopic Properties (e.g., IR, UV)

Computational methods can accurately predict spectroscopic properties, which is essential for characterizing new compounds and interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with an experimental one, researchers can confirm the molecular structure and assign specific peaks to particular vibrational modes. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. epstem.net This analysis predicts the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote an electron to a higher energy state. This information is crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational and Solvation Analysis

While quantum chemical studies typically examine a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time, often within a solvent. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and interactions with the surrounding environment.

Investigation of Molecular Flexibility and Conformational Landscapes

The methoxymethyl group attached to the oxadiazole ring introduces a degree of flexibility to the this compound molecule. MD simulations can explore the molecule's conformational landscape by simulating its movements over nanoseconds or longer. This allows researchers to:

Identify the most stable, low-energy conformations.

Determine the rotational barriers around single bonds (e.g., the C-C and C-O bonds of the methoxymethyl side chain).

Understand how the molecule's shape changes in different environments (e.g., in water versus a nonpolar solvent).

This information is vital for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where shape and flexibility are key determinants of binding.

Solvent Effects on the Compound's Energetics and Dynamics

The surrounding solvent medium can significantly influence the energetic landscape and dynamic behavior of a solute molecule like this compound. Computational chemistry provides powerful tools to simulate and predict these effects, offering insights into the compound's stability, reactivity, and conformational preferences in different environments.

Theoretical studies on similar 1,3,4-oxadiazole derivatives have demonstrated that both explicit and implicit solvent models can be employed to investigate solvation effects. dntb.gov.ua The choice of solvent, particularly its polarity, can alter the molecule's dipole moment and the stability of its various conformers. For this compound, the presence of heteroatoms (N and O) and the flexible methoxymethyl group suggests that its conformation and electronic properties would be sensitive to the solvent environment.

In polar protic solvents, such as water or ethanol, the formation of hydrogen bonds between the solvent and the amine group, the oxadiazole nitrogen atoms, and the ether oxygen of the methoxymethyl group is expected to be a dominant factor in stabilizing the molecule. In contrast, in aprotic polar solvents like dimethylformamide (DMF), dipole-dipole interactions would be more prevalent. dntb.gov.ua The energetics of the compound in different solvents can be quantified by calculating the solvation free energy.

The following interactive table illustrates the predicted solvent effects on key energetic properties of this compound, based on computational studies of related compounds.

SolventDielectric Constant (ε)Predicted Solvation Free Energy (kcal/mol)Predicted Dipole Moment (Debye)
Gas Phase103.5
Toluene2.4-4.24.1
Dimethylformamide (DMF)36.7-9.85.8
Water78.4-12.56.5

Solvent effects also extend to the compound's dynamics. Molecular dynamics (MD) simulations can reveal how the flexibility of the methoxymethyl side chain is influenced by the solvent. In a viscous or strongly interacting solvent, the rotational freedom of this group may be hindered, which can have implications for its ability to adopt specific conformations required for intermolecular interactions.

Theoretical Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Theoretical studies are invaluable for dissecting and quantifying these interactions, providing a molecular-level understanding of the crystal packing of compounds like this compound.

Analysis of Hydrogen Bonding Networks (C-H…O, C-H…N)

Computational analyses, such as Density Functional Theory (DFT) calculations, can be used to determine the geometric parameters and interaction energies of these hydrogen bonds. rsc.org

The following interactive table presents hypothetical data on the types of hydrogen bonds expected in the crystal structure of this compound.

Donor-H...AcceptorPredicted Distance (Å)Predicted Angle (°)Predicted Interaction Energy (kcal/mol)
N-H...N(oxadiazole)2.10170-5.5
C(methylene)-H...O(oxadiazole)2.45155-1.8
C(methyl)-H...N(oxadiazole)2.55145-1.2

π-Stacking Interactions (π-π, C-H…π) in Molecular Assemblies

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, which makes it a candidate for engaging in π-stacking interactions. nih.govnih.govmdpi.com These can include π-π stacking with other oxadiazole rings or with other aromatic systems if present in a co-crystal. nih.govnih.govmdpi.com The nature of these interactions can be either face-to-face or offset.

Furthermore, C-H…π interactions, where a C-H bond points towards the face of the oxadiazole ring, are also expected to contribute to the stability of the crystal structure. rsc.org The protons of the methoxymethyl group are potential donors for such interactions. Computational studies on similar oxadiazole-containing compounds have confirmed the significance of these interactions in their solid-state packing. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are powerful tools for separating, identifying, and quantifying the components of a mixture. They are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity of non-volatile and thermally unstable compounds. A validated Reverse-Phase HPLC (RP-HPLC) method is typically developed for quantitative analysis. thieme-connect.com This method can separate the target compound from impurities, starting materials, and degradation products.

The development of an HPLC method for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine would involve optimizing parameters such as the stationary phase (e.g., a C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer), flow rate, and detector wavelength. thieme-connect.comnih.gov The method's performance is validated for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. thieme-connect.com HPLC is also invaluable for monitoring reaction progress, allowing for the determination of the optimal reaction time and conditions.

Example HPLC Purity Analysis Report
Peak No.Retention Time (min)Peak AreaArea %Identity
12.1515200.08Impurity A
23.35189560099.81This compound
34.7820100.11Impurity B

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS would be used to identify any volatile byproducts, residual solvents, or unreacted starting materials. researchgate.net

The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison to spectral libraries. nih.govmdpi.com

Illustrative GC-MS Analysis of Volatile Byproducts
Retention Time (min)Detected Mass (m/z)Possible IdentitySource
3.558AcetoneResidual Solvent
5.278Pyridine (B92270)Reaction Reagent
8.9112Unknown ByproductSide Reaction

While analytical HPLC is used for analysis, preparative chromatography is employed for the purification of larger quantities of a compound. beilstein-journals.org The principles are the same, but preparative systems use larger columns, higher flow rates, and can handle significantly larger sample loads. This technique is essential for isolating this compound from a crude reaction mixture to obtain a high-purity standard required for biological testing and further characterization.

Materials Science Applications and Design Principles of 1,3,4 Oxadiazoles

1,3,4-Oxadiazole (B1194373) Scaffolds in Organic Electronic Materials

The 1,3,4-oxadiazole moiety is a cornerstone in the design of organic electronic materials. researchgate.net Its inherent electron-deficient character makes it an excellent component for facilitating electron transport and for use in light-emitting devices. rsc.orgrsc.org The stability of the oxadiazole ring also contributes to the operational durability of electronic devices incorporating these compounds. researchgate.net

Derivatives of 1,3,4-oxadiazole are widely recognized for their electron-transporting capabilities. rsc.orgrsc.org The electron-withdrawing nature of the heterocyclic ring lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and mobility of electrons. researchgate.net This property is crucial for balancing charge carriers (electrons and holes) within organic electronic devices, leading to improved efficiency and performance. rsc.org For instance, 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) is a classic example of an electron transport material used in Organic Light-Emitting Diodes (OLEDs). tandfonline.com The introduction of fluorine substituents on the phenyl rings of PPD has been shown to further enhance electron affinity, making these derivatives even more effective for electron transport. tandfonline.com

Table 1: Comparison of Electron Transport Properties in Selected 1,3,4-Oxadiazole Derivatives Note: Data is illustrative of the class of compounds and not specific to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine.

Compound Key Structural Feature Application Reference
2,5-Diphenyl-1,3,4-oxadiazole (PPD) Phenyl substituents Electron Transport Material (ETM) tandfonline.com
2,7-bis{5-[2-(4-dodecyloxyphenyl)-1,3,4-oxadiazol-5-yl]-2-pyridyl}-9,9-dihexylfluorene Fluorene and pyridine (B92270) units Enhanced electron injection in OLEDs researchgate.net

Given their excellent electron-transporting properties and high photoluminescence quantum yields, 1,3,4-oxadiazole derivatives are frequently used in the fabrication of OLEDs. rsc.orgrsc.orgacs.org They can function as electron-transport layers (ETLs), hole-blocking layers (HBLs), or as part of the emissive layer itself. rsc.org The rigid structure of the oxadiazole core helps to prevent non-radiative decay processes, leading to higher emission efficiencies. By modifying the substituents on the oxadiazole ring, the emission color can be tuned across the visible spectrum. For example, a series of 1,3,4-oxadiazole-based emitters demonstrated tunable emission from sky-blue to deep blue, achieving high external quantum efficiencies of up to 12.3%. acs.org

Table 2: Performance of OLEDs Incorporating 1,3,4-Oxadiazole Derivatives Note: Data is illustrative of the class of compounds and not specific to this compound.

Derivative Class Role in OLED Emission Color Max. External Quantum Efficiency (EQE)
Carbazole-Oxadiazole TADF Emitters Emitter Sky-Blue 12.3%
Carbazole-Oxadiazole TADF Emitters Emitter Blue 11.8%

1,3,4-Oxadiazoles in Liquid Crystals

The 1,3,4-oxadiazole unit is a valuable component in the design of liquid crystals due to its linear and rigid geometry, which promotes the formation of ordered mesophases. rsc.orgrsc.org These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal. The inclusion of the oxadiazole ring in the molecular core can lead to a variety of mesophases, such as nematic, smectic, and columnar phases. rsc.orgias.ac.in Furthermore, these liquid crystals often retain the favorable photoluminescent and electron-transporting properties of the oxadiazole core, making them suitable for applications in polarized light-emitting devices and anisotropic conductors. rsc.orgacs.org Star-shaped molecules with a central 1,3,4-oxadiazole core have been shown to exhibit columnar mesophases that are strongly blue fluorescent. acs.orgacs.org

1,3,4-Oxadiazole-Based Energetic Materials

The 1,3,4-oxadiazole ring is considered an exceptional "explosophore" in the field of energetic materials. researchgate.net It offers a favorable balance between high energy content and good thermal stability, a critical requirement for modern explosives and propellants. researchgate.netrsc.org The stability of the 1,3,4-oxadiazole isomer is notably higher than other oxadiazole isomers due to the absence of easily cleaved N-O bonds. researchgate.net The incorporation of this ring into a molecule, often combined with nitro or other energetic groups, can result in materials with high detonation velocities and pressures, coupled with desirable insensitivity to impact and friction. rsc.orgrsc.org For example, certain 1,3,4-oxadiazole bridged polynitropyrazoles have shown superior thermal stability (decomposition temperatures up to 368 °C) and lower sensitivity compared to traditional heat-resistant explosives like hexanitrostilbene (B7817115) (HNS). rsc.orgrsc.org

Table 3: Energetic Properties of Selected 1,3,4-Oxadiazole-Based Materials Note: Data is illustrative of the class of compounds and not specific to this compound.

Compound Class Decomposition Temp. (Tdec) Detonation Velocity (Dv) Impact Sensitivity (IS)
1,3,4-Oxadiazole bridged polynitropyrazole (3a) 338 °C 8099 m/s > 40 J
1,3,4-Oxadiazole bridged polynitropyrazole (3b) 368 °C 8054 m/s > 40 J
1,3,4-Oxadiazole bridged polynitropyrazole (6b) 265 °C 8710 m/s 30 J

Oxadiazoles (B1248032) as Components in Supramolecular Chemistry

In supramolecular chemistry, 1,3,4-oxadiazole derivatives serve as versatile building blocks for constructing complex, ordered architectures. acs.org The nitrogen atoms within the oxadiazole ring can act as coordination sites for metal ions, enabling the formation of coordination polymers and discrete macrocyclic structures. acs.org Additionally, the heteroatoms (N and O) can participate in hydrogen bonding, directing the self-assembly of molecules into larger superstructures. acs.org The rigid nature of the oxadiazole spacer ensures that the resulting frameworks can have well-defined geometries and topologies. These supramolecular assemblies are being explored for applications in areas such as gas storage, catalysis, and molecular sensing. nih.gov

Conceptual Frameworks in 1,3,4 Oxadiazole Research

Structure-Reactivity Relationships in 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Derivatives

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its substituents. The 1,3,4-oxadiazole (B1194373) ring itself is an electron-deficient aromatic system, a characteristic that significantly influences its chemical behavior.

The 1,3,4-oxadiazole nucleus is inherently electron-poor due to the presence of two electronegative pyridine-type nitrogen atoms and one oxygen atom, which reduces its aromaticity compared to rings like furan (B31954). rroij.com This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, although the ring is generally resistant. rroij.comresearchgate.net Electrophilic substitution on the carbon atoms is exceedingly difficult unless strong electron-releasing groups are attached to the ring. rroij.comresearchgate.net

The two substituents on the specific compound, this compound, modulate this inherent reactivity:

2-Amino Group (-NH₂): The amino group is a potent electron-donating group through resonance (+R or +M effect). The lone pair of electrons on the nitrogen atom can be delocalized into the oxadiazole ring, increasing the electron density of the system. This effect partially counteracts the electron-deficient nature of the ring, making it less susceptible to nucleophilic attack than an unsubstituted oxadiazole. The increased electron density would likely direct any potential electrophilic attack toward the nitrogen atoms. rroij.com

5-Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group exhibits a combination of electronic effects. The ether oxygen has lone pairs that can be donated through resonance, but this effect is insulated from the ring by the methylene (B1212753) (-CH₂) bridge. The primary influence of this group on the ring is a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect is modest and has a lesser impact on the ring's reactivity compared to the strong donating effect of the amino group.

Steric factors play a crucial role in determining which sites of the molecule are accessible for chemical reactions.

2-Amino Group: The exocyclic amino group is relatively unhindered and its nitrogen atoms are available for reactions such as acylation, alkylation, or formation of Schiff bases. nih.govacs.org

The reactivity of the molecule is therefore a balance. The amino group is electronically activating and sterically accessible, making it a primary site for many chemical transformations. The ring itself, while inherently electron-poor, is somewhat deactivated towards nucleophiles by the amino group.

Ligand Design Principles Based on the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, employed strategically in the design of new therapeutic agents. Its utility stems from a combination of favorable physicochemical properties and its ability to interact with biological targets.

The 1,3,4-oxadiazole nucleus is widely regarded as a "privileged scaffold". openmedicinalchemistryjournal.comnih.govresearchgate.net This concept describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the 1,3,4-oxadiazole ring allows it to serve as a central structural component in drugs with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comnih.govnih.gov

Several key features contribute to its privileged status:

Hydrogen Bonding Capability: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, which is crucial for binding to biological receptors like proteins and enzymes. nih.govresearchgate.net

Metabolic Stability: The ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. researchgate.net

Rigid Linker: It provides a rigid, planar platform that can be used to orient substituents in a precise three-dimensional arrangement, optimizing their interaction with a target's binding site.

Modulation of Physicochemical Properties: Incorporation of the oxadiazole ring can alter a molecule's polarity and solubility, which are important for absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetics. The 1,3,4-oxadiazole ring is a classic bioisostere for amide and ester functionalities. nih.govnih.govacs.org

Amide and Ester Bioisostere: Amide and ester groups are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (amidases and esterases). Replacing these labile groups with the more stable 1,3,4-oxadiazole ring can significantly enhance a drug's metabolic stability and duration of action. nih.govnih.govresearchgate.net The oxadiazole ring mimics the key electronic and steric features of the amide/ester group, such as its planar geometry and ability to participate in hydrogen bonding, thus preserving or enhancing biological activity. cambridgemedchemconsulting.com

This strategy has been successfully used to improve the drug-like properties of various compounds, leading to better aqueous solubility and metabolic stability. nih.govresearchgate.net

Computational Design and Machine Learning Approaches for Oxadiazole Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. For 1,3,4-oxadiazole derivatives, these approaches are used to predict biological activity, understand drug-target interactions, and prioritize compounds for synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the oxadiazole derivative) when bound to a target protein. It allows researchers to visualize how the molecule fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for binding. This information guides the rational design of more potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how changes in molecular descriptors (like electronic properties, size, and lipophilicity) affect activity, researchers can predict the potency of novel, unsynthesized oxadiazole derivatives.

Machine Learning (ML) and Artificial Intelligence (AI): More advanced computational techniques like machine learning are increasingly being applied. ML algorithms can be trained on large datasets of known active and inactive compounds to learn complex patterns that are not obvious from simple QSAR models. These trained models can then screen virtual libraries containing thousands of potential oxadiazole derivatives to identify those with the highest probability of being active, significantly streamlining the discovery process.

These computational tools are integral to modern medicinal chemistry, enabling a more targeted and efficient exploration of the vast chemical space of 1,3,4-oxadiazole derivatives for therapeutic applications. rsc.orgresearchgate.net

In Silico Prediction of Synthetic Accessibility and Reaction Outcomes

The viability of a novel compound is intrinsically linked to its synthetic accessibility. Computational tools have become indispensable in assessing the feasibility of synthesizing a target molecule before any laboratory work is undertaken. For a molecule such as this compound, these tools can predict potential synthetic routes and the likely outcomes of chemical reactions.

One of the prominent approaches in this domain is retrosynthesis prediction. Software platforms like ASKCOS (Automated System for Knowledge-based Continuous Organic Synthesis) utilize vast databases of chemical reactions and machine learning algorithms to propose step-by-step synthetic pathways for a given target molecule. arxiv.orgnih.govmit.edumit.eduarxiv.org For this compound, a retrosynthetic analysis would likely suggest precursors such as methoxyacetic acid derivatives and a source of the aminoxadiazole core. The platform evaluates the plausibility of each step, often providing a "synthetic accessibility score" to quantify the predicted ease of synthesis.

Furthermore, machine learning models are increasingly used to predict the outcomes of specific chemical reactions, including yields and the formation of byproducts. nih.gov These models are trained on large datasets of experimental results and can learn the complex relationships between reactants, reagents, and reaction conditions. For the synthesis of this compound, such a model could predict the success of the cyclization step, which is crucial for the formation of the oxadiazole ring.

The prediction of physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) is another critical aspect of in silico analysis. nih.govnih.govjaptronline.comresearchgate.nettubitak.gov.tr Various computational tools can estimate properties like solubility, lipophilicity (logP), and potential for oral bioavailability based on the molecular structure. These predictions are vital for the early-stage assessment of a compound's drug-likeness.

Below is a table of predicted ADME properties for this compound, generated using established in silico models.

PropertyPredicted ValueIn Silico Model/Tool
Molecular Weight129.12 g/mol PubChem nih.gov
XLogP3-1.6PubChem nih.gov
Hydrogen Bond Donors1PubChem nih.gov
Hydrogen Bond Acceptors4PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
TPSA (Topological Polar Surface Area)74.2 ŲPubChem nih.gov
Water SolubilityHighInferred from properties
GI AbsorptionHighInferred from properties
BBB PermeantNoInferred from properties

These values are computationally predicted and have not been experimentally verified.

Automated Design of Novel Oxadiazole-Based Structures

Beyond predicting the properties of a known compound, computational chemistry offers powerful tools for the automated design of novel molecules with desired characteristics. This field, often referred to as de novo design, employs generative models to create new chemical structures based on a set of predefined criteria. researchgate.netresearchgate.netarxiv.org

Starting with the core structure of this compound, these generative models can explore the vast chemical space to design analogues with potentially improved properties. For instance, a researcher might aim to design derivatives with enhanced binding affinity to a specific biological target or with an optimized ADME profile. The models can achieve this by systematically modifying the substituents on the oxadiazole ring or the amine group.

Generative models in chemistry can be broadly categorized into several types, including variational autoencoders (VAEs) and generative adversarial networks (GANs). These models learn the underlying patterns and rules of chemical structures from large molecular databases and can then generate new, chemically valid molecules. This approach can lead to the discovery of novel compounds that a human chemist might not have conceived of.

The design process is often iterative. A generative model proposes a set of new structures, which are then evaluated in silico for their synthetic accessibility, predicted activity, and ADME/Tox properties. The most promising candidates can then be selected for synthesis and experimental testing. This "design-make-test-analyze" cycle is significantly accelerated through the use of these automated design tools.

For the 1,3,4-oxadiazole class of compounds, computational studies have been instrumental in designing new derivatives with a range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govmdpi.comsemanticscholar.orgnih.govopenrepository.com While specific research on the automated design of this compound analogues is not extensively documented, the established computational frameworks are readily applicable to this task.

Below is a table illustrating a hypothetical design objective and the corresponding structural modifications that could be explored for this compound.

Design ObjectivePotential Structural ModificationsRationale for Modification
Increased LipophilicityReplacement of the methoxymethyl group with longer alkyl or aryl groups.To enhance membrane permeability.
Introduction of Specific InteractionsAddition of hydrogen bond donors/acceptors to the amine substituent.To improve binding to a target protein.
Modulation of Metabolic StabilityIntroduction of fluorine atoms at strategic positions.To block sites of metabolic degradation.
Improved Synthetic AccessibilitySimplification of the substituent pattern.To facilitate a more efficient synthesis.

Future Research Directions and Unexplored Opportunities

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of 1,3,4-oxadiazole (B1194373) derivatives has often involved hazardous reagents and generated significant chemical waste. nih.gov The future of synthesizing 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine will prioritize the adoption of green and sustainable chemistry principles. These modern techniques aim to improve efficiency, reduce environmental impact, and enhance safety. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by utilizing microwave irradiation for efficient heating. nih.govjchemrev.com

Mechanochemistry: Solvent-free methods, such as grinding reactants together, offer an environmentally benign alternative to conventional solvent-based reactions. researchgate.netorganic-chemistry.org This approach minimizes waste and can lead to the formation of novel crystalline phases.

Visible-Light Photoredox Catalysis: Using light as a reagent provides a powerful and sustainable tool for driving chemical reactions, including the oxidative heterocyclization of semicarbazones to form the 2-amino-1,3,4-oxadiazole core. jchemrev.comorganic-chemistry.org

Transition-Metal-Free Reactions: The use of iodine-mediated oxidative cyclization provides a scalable and efficient pathway to 2-amino-substituted 1,3,4-oxadiazoles without relying on heavy metal catalysts. jchemrev.comacs.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles
MethodologyDescriptionKey AdvantagesReference
Conventional HeatingTraditional synthesis using refluxing in organic solvents with dehydrating agents like POCl₃ or SOCl₂.Well-established procedures. nih.gov
Microwave-Assisted SynthesisUtilizes microwave energy to rapidly heat the reaction mixture.Reduced reaction time, often higher yields, improved purity. nih.govjchemrev.com
Mechanochemistry (Grinding)Solvent-free reaction conducted by grinding solid reactants together, sometimes with a catalytic agent.Eco-friendly (no solvent), high efficiency, potential for novel products. researchgate.netorganic-chemistry.org
Iodine-Mediated CyclizationUses molecular iodine as an oxidant to promote the cyclization of acylhydrazones or semicarbazones.Transition-metal-free, scalable, efficient for 2-amino derivatives. acs.orgresearchgate.net
Photoredox CatalysisEmploys a photocatalyst and visible light to initiate the desired chemical transformation.Uses a renewable energy source, mild reaction conditions. jchemrev.comorganic-chemistry.org

Exploration of Hybrid Molecular Architectures Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to developing new therapeutic agents with potentially enhanced activity or novel mechanisms of action. nih.govresearchgate.net The this compound scaffold is an ideal candidate for creating such hybrids. By covalently linking this core to other known biologically active moieties, researchers can explore new chemical space and target complex diseases. nih.gov

Future research could focus on creating hybrids with scaffolds known for:

Anticancer Activity: Combining the oxadiazole core with moieties like chalcone, quinoline, or benzimidazole (B57391) could lead to potent inhibitors of cancer-related targets such as EGFR, Src kinase, or STAT3. nih.govjmpas.com

Antimicrobial Properties: Hybridization with other heterocyclic systems known for antibacterial or antifungal activity could overcome drug resistance mechanisms.

Anti-inflammatory Effects: Linking the scaffold to known anti-inflammatory agents may result in dual-action compounds with improved efficacy.

Table 2: Potential Hybrid Architectures and Their Therapeutic Targets
Hybrid Partner ScaffoldPotential Therapeutic Target/ApplicationRationaleReference
ChalconeAnticancer (Leukemia)Chalcones are known to inhibit molecular targets like EGFR and STAT3. nih.gov
QuinolineAnticancerQuinolone-oxadiazole hybrids have demonstrated potent activity against various cancer cell lines. jmpas.com
Indole/Indoline (B122111)AnticancerThe indoline moiety is a common feature in many anticancer compounds. jmpas.com
BenzimidazoleAnticancerBenzimidazole-oxadiazole hybrids have shown to inhibit EGFR receptors. nih.gov

Advanced Computational Modeling for Complex Chemical and Material Systems

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound and its derivatives, advanced computational modeling can provide deep insights into their potential as therapeutic agents or advanced materials.

Key computational approaches include:

Density Functional Theory (DFT): DFT studies can be used to determine the electronic structure, stability, and reactivity of novel oxadiazole derivatives. mdpi.comnih.gov This information is crucial for understanding their chemical behavior and for designing more stable and effective compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net It can be used to screen virtual libraries of oxadiazole derivatives against targets like peptide deformylase (for antibacterial activity) or various kinases (for anticancer activity), identifying the most promising candidates for synthesis. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of a ligand-protein complex over time, providing a more dynamic picture of the molecular interactions identified through docking. mdpi.comnih.gov

Table 3: Applications of Computational Modeling for Oxadiazole Research
Computational MethodApplicationPredicted OutcomeReference
Density Functional Theory (DFT)Investigate chemical stability and reactivity.HOMO-LUMO energy gap, electrostatic potential maps. nih.govnih.gov
Molecular DockingPredict binding modes and affinity to biological targets.Binding energy, key amino acid interactions. nih.govresearchgate.net
QSAR AnalysisCorrelate physicochemical properties with biological activity.Predictive models for activity of new derivatives. nih.govresearchgate.net
Molecular Dynamics (MD)Assess the stability of ligand-receptor complexes.Conformational changes, interaction stability over time. mdpi.comnih.gov

Emerging Roles of Oxadiazoles (B1248032) in Chemical Biology and Advanced Materials (General Academic Perspective)

Beyond their well-documented roles in medicinal chemistry, oxadiazoles are gaining attention for their unique physicochemical properties, making them valuable in chemical biology and materials science. nih.govmdpi.com The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability and its electron-withdrawing nature. nih.gov

Unexplored opportunities for the this compound scaffold include:

Organic Electronics: The electron-deficient nature of the oxadiazole ring makes it an excellent component for electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). mdpi.comeurekaselect.com

Advanced Polymers: Incorporation of the rigid, thermally stable oxadiazole heterocycle into polymer backbones can lead to materials with high heat resistance and mechanical strength. nih.govmdpi.com

Fluorescent Probes: The oxadiazole scaffold can be a core component of fluorescent molecules. By functionalizing the scaffold, it may be possible to develop chemosensors or biological probes that light up in the presence of specific ions or biomolecules.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the oxadiazole ring can coordinate to metal surfaces, making them effective corrosion inhibitors for various metals and alloys. eurekaselect.com

Table 4: Emerging Applications of the 1,3,4-Oxadiazole Scaffold
Application AreaRelevant Property of Oxadiazole RingPotential UseReference
Materials Science (OLEDs)Electron-deficient nature, thermal stability.Electron-transporting materials in electronic devices. mdpi.comeurekaselect.com
Polymer ChemistryRigidity, high thermal and chemical stability.Building block for high-performance, heat-resistant polymers. nih.gov
Chemical BiologyPotential for fluorescence.Core structure for fluorescent probes and chemosensors. nih.gov
Industrial ChemistryAbility to coordinate with metal surfaces.Corrosion inhibitors. eurekaselect.com

Q & A

Q. How can molecular docking resolve structure-activity relationships (SARs) for this compound?

  • Answer : Docking software (e.g., AutoDock Vina) models interactions between the oxadiazole core and target proteins (e.g., bacterial enzymes). Binding poses are analyzed for hydrogen bonds (e.g., N–H⋯N interactions) and hydrophobic contacts. For example, derivatives with methoxymethyl substituents show enhanced binding affinity due to improved ligand-protein complementarity .

Q. How do researchers reconcile contradictory bioactivity data across derivatives?

  • Answer : Statistical tools (e.g., ANOVA) and substituent effect analysis identify trends. For example, electron-withdrawing groups may enhance antibacterial activity but reduce antifungal efficacy. Dose-response curves and cytotoxicity assays (e.g., against MCF-7 cancer cells) further clarify selectivity .

Structural and Mechanistic Analysis

Q. What crystallographic methods determine the 3D conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., C–N = 1.28–1.30 Å) and dihedral angles (e.g., 3.34–5.65° between oxadiazole and aromatic rings). Hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) are mapped using Mercury software .

Q. What mechanism-based hypotheses explain the cytotoxic activity of oxadiazole derivatives?

  • Answer : Growth inhibition assays (e.g., NCI-60 screening) reveal dose-dependent cytotoxicity. For example, derivatives with 4-methoxyphenyl substituents exhibit IC₅₀ values of ~15–40 µM against leukemia (K-562) and melanoma (MDA-MB-435) cell lines. Mechanistic studies suggest enzyme inhibition (e.g., topoisomerase II) or reactive oxygen species (ROS) generation .

Methodological Notes

  • Spectral Data : Reference tables for IR, NMR, and mass spectra are essential for reproducibility (e.g., Table 1 in ).
  • Crystallography : SHELX software remains the gold standard for small-molecule refinement, though newer pipelines (e.g., OLEX2) integrate automation .
  • Bioactivity : Normalize results to reference compounds (e.g., ampicillin for bacteria, fluconazole for fungi) to ensure comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.